1-Butoxy-3,5-dichloro-2-ethoxybenzene
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Overview
Description
1-Butoxy-3,5-dichloro-2-ethoxybenzene is an organic compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of butoxy and ethoxy groups attached to a benzene ring, which also contains two chlorine atoms at the 3 and 5 positions . It is primarily used for research purposes and is not commonly found in consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3,5-dichloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3,5-dichloro-2-ethoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for benzene derivatives, where the aromatic ring reacts with an electrophile.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3) as catalysts.
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 1-butoxy-3,5-dichloro-2-ethoxy-4-bromobenzene .
Scientific Research Applications
1-Butoxy-3,5-dichloro-2-ethoxybenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for 1-Butoxy-3,5-dichloro-2-ethoxybenzene primarily involves its interactions with electrophiles and nucleophiles. The aromatic ring’s electron density allows it to participate in electrophilic aromatic substitution reactions, forming a benzenonium intermediate that is stabilized by resonance . This intermediate then undergoes deprotonation to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-2,4-dichlorobenzene: Similar structure but with chlorine atoms at different positions.
1-Ethoxy-3,5-dichlorobenzene: Similar structure but with an ethoxy group instead of a butoxy group.
1-Butoxy-3,5-dichlorobenzene: Lacks the ethoxy group present in 1-Butoxy-3,5-dichloro-2-ethoxybenzene.
Uniqueness
This compound is unique due to the presence of both butoxy and ethoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules . This dual substitution pattern can lead to different chemical and physical properties compared to similar compounds .
Properties
IUPAC Name |
1-butoxy-3,5-dichloro-2-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-5-6-16-11-8-9(13)7-10(14)12(11)15-4-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNLEIOIVLBJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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